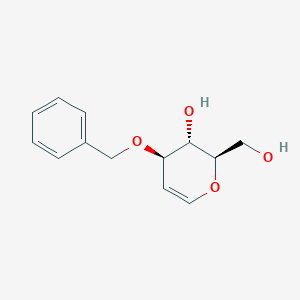

(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL

Description

(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL is a pyran derivative characterized by a dihydro-2H-pyran core with stereospecific substitutions: a benzyloxy group at position 4, a hydroxymethyl group at position 2, and a hydroxyl group at position 2. The (2R,3S,4R) stereochemistry confers distinct conformational and reactivity properties, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry and pharmaceutical applications.

Properties

CAS No. |

58871-08-2 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol |

InChI |

InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 |

InChI Key |

LKEBLOVVXQGUNK-UPJWGTAASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2C=CO[C@@H]([C@H]2O)CO |

Canonical SMILES |

C1=CC=C(C=C1)COC2C=COC(C2O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable pyran precursor.

Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a dihydropyran derivative.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction may produce a dihydropyran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.

Biology

In biological research, pyran derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structural features could be exploited to design drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of “(2R,3S,4R)-4-(Benzyloxy)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-OL” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following pyran derivatives share structural similarities with the target compound but differ in substituents, stereochemistry, and reactivity:

| Compound Name | Key Substituents | Molecular Formula | Melting Point (°C) | Reference Yield |

|---|---|---|---|---|

| 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) | Benzoyl, allyl, methyl | C₁₈H₁₆O₄ | Not reported | Not specified |

| 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) | Benzoyl, ethoxypropyl, methyl | C₂₁H₂₄O₅ | 94 | ~50% |

| 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) | Benzoyl, benzylmercapto, methyl | C₂₄H₂₄O₄S | 84–86 | ~85% |

| 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) | Benzoyl, methyl, fused pyran ring | C₁₇H₁₄O₄ | 113 | 65% |

| (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate | Benzoyloxy, hydroxymethyl, methyl | C₂₀H₁₈O₇ | Not reported | Not specified |

Key Observations :

- Benzyl vs. Benzoyl Groups : The target compound’s benzyloxy group (C₆H₅CH₂O−) contrasts with the benzoyl (C₆H₅CO−) groups in compounds 7a, 14f, and 14g . Benzyloxy groups enhance hydrophobicity and stability under acidic conditions, whereas benzoyl groups increase electrophilicity.

- Hydroxymethyl vs. Methyl : The hydroxymethyl (−CH₂OH) group in the target compound offers hydrogen-bonding capability, unlike the methyl (−CH₃) groups in 7a and 8a .

- Stereochemistry : The (2R,3S,4R) configuration distinguishes the target from compounds like (2R,3R)-3-(Benzoyloxy)-2,3-dihydro-2,3-dimethoxy-6-methyl-4H-pyran-4-one, where stereochemistry affects ring puckering and nucleophilic attack sites .

Comparisons :

- Nucleophilic Additions: Compounds 14f and 14g are synthesized via Michael additions of ethoxide or benzyl mercaptan to 7a, demonstrating the reactivity of α,β-unsaturated ketones in pyranones . The target compound’s hydroxymethyl group may undergo similar additions.

- Cyclization: Compound 8a forms via intramolecular cyclization of 7a, highlighting the pyranone ring’s propensity for annulation reactions . The target compound’s dihydro-2H-pyran core could enable analogous cyclizations.

- Yields : Yields for similar compounds range from 45% (14e) to 85% (14g), suggesting that stereochemical complexity in the target compound might reduce synthetic efficiency .

Spectroscopic and Physical Properties

NMR Data :

- Target Compound : Expected signals include a doublet for the hydroxymethyl group (δ ~3.5–4.0 ppm) and aromatic protons from the benzyloxy group (δ ~7.3–7.5 ppm).

- Comparisons :

Melting Points : The target compound’s melting point is expected to exceed 100°C due to hydrogen bonding, comparable to 14d (171°C) and 8c (178°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.